2-(Piperazin-1-ylmethyl)morpholine
Description
2-(Piperazin-1-ylmethyl)morpholine (CAS: 1088710-28-4) is a heterocyclic compound featuring both morpholine and piperazine moieties linked via a methylene bridge. Its molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . The compound exists as a liquid at room temperature and exhibits hazards related to skin corrosion (H314) and respiratory irritation (H335) . Its structural flexibility and dual heterocyclic system make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting neurotransmitter receptors or enzymes.
Properties
CAS No. |
122894-75-1 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2 |
InChI Key |
KIIHPWXATLEYCC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2CNCCO2 |
Canonical SMILES |
C1CN(CCN1)CC2CNCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
- Core Scaffolds : The compound combines a six-membered morpholine ring (oxygen at position 1) with a piperazine ring (two nitrogen atoms at positions 1 and 4) bridged by a methylene group.
- Substituents : The morpholine ring in the target compound is substituted with an isopropyl group at position 4 (4-(propan-2-yl)), which influences lipophilicity and steric effects .
Comparison Table: Structural Features
Key Observations :
- Fluorine-containing derivatives (e.g., ) often exhibit enhanced bioavailability and receptor affinity due to fluorine’s electronegativity and small atomic radius.
Physicochemical Properties
Table: Comparative Physicochemical Data
Key Observations :
Comparison with Other Methods
- Staudinger Reaction : Used in morpholine peptidomimetics () to introduce quaternary stereocenters, enhancing chemical diversity.
- Crystallization : describes single-crystal X-ray diffraction for structural confirmation, highlighting the importance of conformational analysis (chair vs. puckered rings) .
Preparation Methods
Synthesis of Morpholine Precursors
Morpholine rings are constructed via acid-catalyzed cyclization of 1,2-amino alcohols or through asymmetric organocatalytic cascades. In a representative procedure, 2-benzylamino ethanol undergoes condensation with aryl glyoxals under Brønsted acid catalysis to yield C3-substituted morpholin-2-ones (Table 1). Subsequent reduction with LiAlH4 or catalytic hydrogenation converts the lactam to the corresponding morpholine.
Table 1: Reaction Conditions for Morpholin-2-one Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Knoevenagel | eQNU (10 mol %), toluene, 25°C | 85–92 | – |
| Epoxidation | CHP, −20°C | – | 70–89 |
| DROC | 2-benzylamino ethanol, Et3N, 25°C | 73–89 | 63–89 |
Synthesis of Piperazine Precursors
Piperazine derivatives are synthesized via Pd-catalyzed decarboxylative allylic alkylation or DROC with ethylenediamines. For example, N,N′-dibenzylethylenediamine reacts with epoxidized alkenes under basic conditions to form piperazin-2-ones, which are deprotected to yield free piperazines.
Methylene Bridge Installation
The coupling of morpholine and piperazine precursors is achieved through nucleophilic substitution or Stille cross-coupling . In SnAP protocols, tributylstannane intermediates (e.g., M3 ) react with azide-functionalized piperazines to form methylene-linked products (Scheme 1). Alternatively, chloromethyl-morpholine reacts with piperazine in the presence of K2CO3 to yield the target compound.
One-Pot Catalytic Methods
Recent advances in organocatalysis enable the tandem synthesis of morpholine-piperazine hybrids. A one-pot sequence involving eQNU-catalyzed Knoevenagel condensation, asymmetric epoxidation, and DROC with ethylenediamine has been demonstrated for piperazin-2-ones (Table 2). Adapting this methodology, 2-(Piperazin-1-ylmethyl)morpholine could be synthesized by substituting 2-benzylamino ethanol with a bifunctional diamine containing a pre-installed piperazine moiety.
Table 2: One-Pot Synthesis Parameters for Piperazin-2-ones
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | eQNU (10 mol %) | 96% ee |
| Oxidant | Cumyl hydroperoxide (CHP) | Epoxide formation |
| Temperature | −20°C (epoxidation), 25–50°C (DROC) | 73–99% yield |
Protection and Deprotection Strategies
tert-Butoxycarbonyl (Boc) and benzyl groups are widely used to protect amines during synthesis. For example, Boc-protected piperazine intermediates (e.g., P2 ) are alkylated with chloromethyl-morpholine, followed by deprotection with TFA to unveil the free amine. This approach minimizes side reactions and improves regioselectivity.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High modularity, scalable | Multiple steps, lower yields |
| One-Pot Catalysis | Atom-economical, enantioselective | Requires optimization |
| SnAP Protocols | Rapid annulation, functional group tolerance | Stannane toxicity |
The one-pot catalytic method offers the highest enantioselectivity (up to 99% ee) but requires precise control over reaction conditions. Conversely, SnAP methodologies provide modularity but involve hazardous tributylstannane reagents .
Q & A
Q. What in vivo models are appropriate for evaluating its neuropharmacological potential?
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